molecular formula C18H12N2O3 B10763249 (E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile CAS No. 160953-95-7

(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile

Cat. No.: B10763249
CAS No.: 160953-95-7
M. Wt: 304.3 g/mol
InChI Key: TTZDOBVWBQXGDC-KPKJPENVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyrphostin AG 808 involves the condensation of 3,4-dihydroxybenzaldehyde with indole-3-carboxaldehyde in the presence of a cyanide source. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Tyrphostin AG 808 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain a product with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin AG 808 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tyrphostin AG 808 has a wide range of applications in scientific research:

Mechanism of Action

Tyrphostin AG 808 exerts its effects by inhibiting protein tyrosine kinases. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular functions. The compound specifically targets kinases such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .

Comparison with Similar Compounds

Similar Compounds

  • Tyrphostin AG 82
  • Tyrphostin AG 538
  • Tyrphostin AG 879

Uniqueness

Tyrphostin AG 808 is unique due to its specific structure, which allows it to selectively inhibit certain kinases with high potency. Compared to other tyrphostins, it has a distinct combination of functional groups that contribute to its binding affinity and inhibitory activity .

Properties

CAS No.

160953-95-7

Molecular Formula

C18H12N2O3

Molecular Weight

304.3 g/mol

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(1H-indol-3-yl)prop-2-enenitrile

InChI

InChI=1S/C18H12N2O3/c19-9-12(18(23)11-5-6-16(21)17(22)8-11)7-13-10-20-15-4-2-1-3-14(13)15/h1-8,10,20-22H/b12-7+

InChI Key

TTZDOBVWBQXGDC-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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